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molecular formula C8H8ClN B8518634 3-Chloro-4-vinyl-phenylamine

3-Chloro-4-vinyl-phenylamine

Cat. No. B8518634
M. Wt: 153.61 g/mol
InChI Key: JSHWVUGYYWWQCV-UHFFFAOYSA-N
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Patent
US06271236B1

Procedure details

To a deoxygenated solution of 3-chloro-4-iodo-aniline (6.95 g), triphenyl arsine (0.67 g), and tris(dibenzylideneacetone)palladium(0) (0.50 g) in tetrahydrofuran (120 mL) at 50° C. is added tributylvinyltin (10 g) and the mixture is stirred for approximately 15 hours at 50° C. under an atmosphere of argon. The reaction is then cooled, filtered through diatomaceous earth, and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in hexanes and then extracted three times with 5% aqueous hydrochloric acid. These aqueous acidic extracts are then basified with solid potassium carbonate and extracted three times with ethyl acetate. These pooled organic extracts are then washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is chromatographed over silica gel (hexanes and then 10% ethyl acetate in hexanes is used as the eluant) to provide the desired product as an amber oil.
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1I)[NH2:5].[C:10]1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:11]=1.C(C([Sn])=C(CCCC)CCCC)CCC>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:5])[CH:6]=[CH:7][C:8]=1[CH:10]=[CH2:11] |^1:30|

Inputs

Step One
Name
Quantity
6.95 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1I
Name
Quantity
0.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for approximately 15 hours at 50° C. under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hexanes
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 5% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
These pooled organic extracts are then washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is chromatographed over silica gel (hexanes

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C=C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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